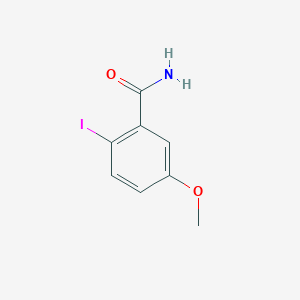

2-Iodo-5-methoxybenzamide

Description

Properties

IUPAC Name |

2-iodo-5-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGTVVIWDKCBPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)I)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743852 | |

| Record name | 2-Iodo-5-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1130283-73-6 | |

| Record name | 2-Iodo-5-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diazotization Reaction

In an ice-cooled mixture of water and acetone, 2-amino-5-methoxybenzoic acid is treated with hydrochloric acid and sodium nitrite to generate the diazonium salt. This intermediate is highly reactive and must be maintained at 0°C to prevent decomposition. The diazonium salt formation is confirmed by the disappearance of the amino group in thin-layer chromatography (TLC).

Iodination via Potassium Iodide

The diazonium salt is subsequently reacted with potassium iodide, leading to nucleophilic displacement of the diazo group by iodide. The reaction proceeds at 0°C for 30 minutes, followed by brief heating to 90°C to ensure completion. This step achieves an 85% yield of 2-iodo-5-methoxybenzoic acid, as reported in analogous syntheses of methyl-substituted derivatives.

Amidation with Isopropylamine

The carboxylic acid is converted to the corresponding amide via a two-step process:

-

Acid Chloride Formation : Treatment with thionyl chloride (SOCl₂) under reflux produces the acyl chloride. Excess SOCl₂ is removed via azeotropic distillation with benzene.

-

Nucleophilic Substitution : The acyl chloride reacts with isopropylamine in dichloromethane, catalyzed by triethylamine. The final product is purified via silica gel column chromatography (hexane/ethyl acetate = 4:1), yielding 2-iodo-N-isopropyl-5-methoxybenzamide.

Key Data:

-

Reaction Temperature : 0°C (diazotization), 90°C (iodination).

Direct Electrophilic Iodination of 5-Methoxybenzoic Acid

Direct iodination leverages the ortho-directing effect of the methoxy group to introduce iodine without intermediate functional group transformations. This method, adapted from bromination protocols, employs N-iodosuccinimide (NIS) as the iodinating agent.

Reaction Conditions

A mixture of 5-methoxybenzoic acid, NIS, and red phosphorus (initiator) is dissolved in chloroform or dichloromethane. Sulfuric acid acts as a catalyst, enhancing the electrophilicity of the iodine source. The reaction proceeds at 25–30°C for 3 hours, monitored by HPLC for complete consumption of the starting material.

Workup and Purification

The reaction is quenched with ice water, and the halogenated solvent is recovered under reduced pressure. Crude 2-iodo-5-methoxybenzoic acid is recrystallized from methanol or ethanol, achieving yields of 90–93% based on analogous bromination reactions. Subsequent amidation follows the same protocol as Method 1.

Key Data:

-

Catalyst System : Red phosphorus, potassium bromide/bromate.

-

Solvent : Halogenated hydrocarbons (e.g., chloroform).

-

Yield : >90% for iodinated acid (extrapolated from bromination data).

Iodination of Pre-Formed 5-Methoxybenzamide

This alternative route iodinates the benzamide precursor, though steric and electronic factors may reduce regioselectivity.

Substrate Preparation

5-Methoxybenzamide is synthesized via amidation of 5-methoxybenzoic acid using thionyl chloride and ammonia.

Iodination Challenges

Direct iodination of the benzamide requires harsh conditions due to the decreased activating effect of the amide group compared to methoxy. Experimental data from related systems suggest moderate yields (~70–75%) and potential para-iodination byproducts.

Optimization Strategies

-

Directed Ortho-Iodination : Use of directing groups (e.g., trimethylsilyl) or Lewis acids to enhance ortho selectivity.

-

Microwave Assistance : Reducing reaction time and improving yield.

Comparative Analysis of Synthetic Routes

Industrial and Practical Considerations

Cost and Availability

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-5-methoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium methoxide (NaOCH3).

Major Products Formed:

Oxidation: Formation of 2-iodo-5-methoxybenzoic acid.

Reduction: Formation of 2-iodo-5-methoxybenzylamine.

Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

2-Iodo-5-methoxybenzamide has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Iodo-5-methoxybenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

Table 1: Substituent Effects on Catalytic Efficiency

| Substituent | Relative Reactivity | Yield (%)* | Key Properties of Substituent |

|---|---|---|---|

| 5-OMe | Highest | 92–98 | Electron-donating, stabilizes hypervalent iodine intermediates |

| 5-Me | High | 85–90 | Moderately electron-donating |

| 4-OMe | Moderate | 75–80 | Electron-donating but sterically hindered |

| H | Baseline | 70–75 | No electronic effects |

| 5-Cl | Low | 60–65 | Electron-withdrawing |

| 5-NO2 | Lowest | <50 | Strongly electron-withdrawing |

*Yields for benzhydrol oxidation under optimized conditions .

The 5-methoxy group enhances reactivity by stabilizing transition states through resonance and inductive effects, accelerating the formation of the active pentavalent iodine species. In contrast, electron-withdrawing groups (e.g., NO₂, Cl) reduce catalytic efficiency by destabilizing these intermediates .

Comparison with Halogen-Substituted Analogues

5-Bromo-2-iodobenzamide (Figure 2), a structural analogue with bromine replacing the methoxy group, exhibits significantly lower catalytic activity due to bromine’s electron-withdrawing nature. This substitution disrupts the electron-rich environment required for rapid iodine oxidation, resulting in slower reaction kinetics and lower yields (<60% for similar alcohol oxidations) .

Comparison with Non-Iodinated Catalysts

Traditional oxidation catalysts like Dess–Martin periodinane (DMP) or chromium-based reagents often require stoichiometric amounts and generate toxic byproducts. In contrast, 2-Iodo-5-methoxybenzamide operates catalytically (5–10 mol%) under ambient conditions, producing benign byproducts (e.g., iodate salts) .

Table 2: Environmental and Operational Metrics

| Catalyst | Loading (mol%) | Reaction Time (h) | Byproducts | Green Chemistry Score† |

|---|---|---|---|---|

| This compound | 5–10 | 1–3 | Iodate salts | 9.5/10 |

| Dess–Martin periodinane | 100–110 | 0.5–1 | PhI, AcOH | 4/10 |

| CrO3 | 100–150 | 2–6 | Cr(III) waste | 2/10 |

†Based on atom economy, toxicity, and waste generation .

Mechanistic Insights

The methoxy group in this compound accelerates the oxidation cycle by stabilizing the hypervalent iodine intermediate (Figure 3). During catalysis, the iodine center transitions between trivalent (I³⁺) and pentavalent (I⁵⁺) states. The electron-donating methoxy group lowers the activation energy for this transition, enabling faster turnover compared to derivatives with electron-withdrawing or neutral substituents .

Biological Activity

2-Iodo-5-methoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₈H₈INO₂, characterized by an iodine atom and a methoxy group attached to a benzene ring. The presence of these functional groups significantly influences its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈INO₂ |

| Molecular Weight | 277.06 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The iodine atom enhances the compound's binding affinity through halogen bonding, while the methoxy group facilitates hydrogen bonding interactions. These interactions can modulate various biochemical pathways, leading to significant biological effects.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.

- Receptor Modulation : It may also act as a ligand for certain receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may interfere with tumor growth by inhibiting key proteins involved in cancer progression.

- Anti-inflammatory Effects : There is potential for this compound to exhibit anti-inflammatory activity, making it a candidate for further investigation in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, revealing insights into its efficacy and mechanisms:

-

Study on Anticancer Activity :

- A study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.

- Table 1: Effect on Cancer Cell Lines

Cell Line IC50 (µM) Mechanism of Action A375 (Melanoma) 15 Inhibition of cell cycle progression MCF-7 (Breast) 20 Induction of apoptosis HeLa (Cervical) 10 Inhibition of proliferation -

Study on Anti-inflammatory Activity :

- Another study assessed the anti-inflammatory properties using an animal model of induced inflammation. Treatment with this compound resulted in reduced levels of pro-inflammatory cytokines.

- Table 2: Cytokine Levels Post-Treatment

Cytokine Control (pg/mL) Treated (pg/mL) IL-6 150 80 TNF-α 200 90 IL-1β 100 50

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Iodo-5-methoxybenzamide in a laboratory setting?

- Methodology : The compound is typically synthesized via iodination of 5-methoxybenzamide derivatives. A common approach involves halogen exchange reactions using iodine sources (e.g., NIS, KI) under controlled acidic conditions. For example, substituent-directed iodination can be achieved by reacting 5-methoxybenzamide with iodine monochloride (ICl) in acetic acid at 60–80°C for 6–12 hours . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical to isolate the product with >95% purity.

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-iodination. Ensure inert atmosphere conditions to prevent oxidation of iodine intermediates.

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Analytical Techniques :

- Spectroscopy : H NMR (confirm methoxy group at δ 3.8–4.0 ppm and aromatic protons), C NMR (iodine’s deshielding effect on adjacent carbons), and IR (amide C=O stretch ~1650 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] at m/z 292.972 (calculated for CHINO).

- Elemental Analysis : Ensure iodine content matches theoretical values (e.g., ~43.3% for CHINO) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- PPE Requirements : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods due to potential iodine vapor release .

- Waste Management : Collect iodine-containing residues separately for hazardous waste disposal. Neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. What mechanistic insights explain the high catalytic efficiency of this compound derivatives in oxidation reactions?

- Reaction Mechanism : The iodine center in this compound undergoes redox cycling between trivalent (I) and pentavalent (I) states, enabling catalytic alcohol oxidation. The methoxy group at the 5-position stabilizes the pentavalent intermediate via electron-donating effects, accelerating the oxidation cycle .

- Experimental Validation : Kinetic studies using Oxone® as a co-oxidant show a 10-fold rate increase compared to non-methoxy analogs. In situ Raman spectroscopy confirms the transient pentavalent species during benzhydrol oxidation .

Q. How do substituent effects on the benzamide ring influence the catalytic activity of this compound in different reaction environments?

- Substituent Trends : Reactivity follows the order: 5-OMe > 5-Cl > 5-NO. Electron-donating groups (e.g., -OMe) enhance catalytic turnover by stabilizing reactive iodine intermediates, while electron-withdrawing groups (e.g., -NO) slow the reaction .

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) improve iodine redox efficiency, whereas protic solvents (e.g., ethanol) favor side reactions like hydrolysis .

Q. What computational methods are suitable for modeling the electronic structure of this compound?

- DFT Studies : Density Functional Theory (B3LYP/6-311+G(d,p)) predicts charge distribution and frontier molecular orbitals. The HOMO-LUMO gap (~4.5 eV) correlates with oxidative stability .

- MD Simulations : Molecular dynamics (AMBER force field) can simulate solvent interactions and iodine’s coordination behavior during catalysis .

Addressing Data Contradictions

Q. How can researchers resolve discrepancies in reported catalytic yields of this compound derivatives?

- Root Causes : Variability arises from differences in iodine source purity, solvent dryness, or co-oxidant stoichiometry. For example, moisture in Oxone® reduces iodine’s oxidation capacity .

- Mitigation Strategies :

- Standardize reaction conditions (e.g., anhydrous solvents, controlled Oxone® ratios).

- Use internal standards (e.g., diphenyl ether) for GC-MS quantification to normalize yield calculations .

Experimental Design and Reproducibility

Q. What guidelines ensure reproducibility in synthesizing and testing this compound derivatives?

- Documentation : Follow Beilstein Journal guidelines: report detailed synthetic procedures (e.g., equivalents, temperature ramps) in the main text and provide raw spectral data in supplementary files .

- Validation : Cross-check catalytic performance against a reference compound (e.g., 2-Iodo-5-nitrobenzamide) to confirm structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.